molecular formula C13H10F2O B6371335 5-(2,6-Difluorophenyl)-3-methylphenol, 95% CAS No. 1261916-97-5

5-(2,6-Difluorophenyl)-3-methylphenol, 95%

Cat. No. B6371335
CAS RN: 1261916-97-5
M. Wt: 220.21 g/mol
InChI Key: KTOXNDPJDBVQII-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-3-methylphenol, 95% (5-DFP-3-MP) is a compound used in various scientific research applications due to its unique properties. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. 5-DFP-3-MP is a white crystalline solid with a molecular formula of C7H6F2O and a molecular weight of 152.12 g/mol. Its structure is composed of a phenol group attached to a 2,6-difluorophenyl group, with a methyl group attached to the phenol group.

Scientific Research Applications

5-(2,6-Difluorophenyl)-3-methylphenol, 95% is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis and analytical chemistry, as a ligand in coordination chemistry, and as a substrate in biochemistry. It is also used as a fluorescent probe in fluorescence microscopy. Furthermore, it has been used in the development of novel drugs and as a building block for the synthesis of other compounds.

Mechanism of Action

5-(2,6-Difluorophenyl)-3-methylphenol, 95% is an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It also inhibits the activity of certain ion channels, such as the voltage-gated calcium channels, which are involved in the regulation of cell membrane potentials. Furthermore, it has been shown to interact with certain proteins, such as the nuclear receptor PPARγ, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-3-methylphenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and the voltage-gated calcium channels, which are involved in the regulation of cell membrane potentials. Furthermore, it has been shown to interact with certain proteins, such as the nuclear receptor PPARγ, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2,6-Difluorophenyl)-3-methylphenol, 95% in laboratory experiments is its high purity (95%) and its versatility. It is a highly reactive compound that can be used in a wide range of applications. However, it is important to note that 5-(2,6-Difluorophenyl)-3-methylphenol, 95% is toxic and should be handled with care. Furthermore, its solubility in water is limited, so it should be used in a solvent system that is compatible with the reaction conditions.

Future Directions

There are many potential future directions for research involving 5-(2,6-Difluorophenyl)-3-methylphenol, 95%. For example, further studies could be conducted to explore its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Additionally, further research could be conducted to explore its potential as an inhibitor of certain enzymes and ion channels, as well as its interactions with certain proteins. Furthermore, further research could be conducted to explore its potential as a fluorescent probe in fluorescence microscopy. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.

Synthesis Methods

5-(2,6-Difluorophenyl)-3-methylphenol, 95% is synthesized from the reaction of 2,6-difluorobenzaldehyde and 3-methylphenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a refluxing solution of ethanol and water, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.

properties

IUPAC Name

3-(2,6-difluorophenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)13-11(14)3-2-4-12(13)15/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXNDPJDBVQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683793
Record name 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-97-5
Record name 2',6'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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